4-Bromo-2-nitro-5-(octyloxy)aniline
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Overview
Description
4-Bromo-2-nitro-5-(octyloxy)aniline is a chemical compound with the molecular formula C16H24BrNO3. It is a derivative of nitroaniline, characterized by the presence of a bromine atom and an octyloxy group attached to the benzene ring. This compound is commonly used in the synthesis of various pharmaceuticals, dyes, and polymers.
Mechanism of Action
Target of Action
The primary targets of 4-Bromo-2-nitro-5-(octyloxy)aniline are currently unknown This compound is relatively new and not much information is available about its specific targets
Mode of Action
It’s structurally related to 2-bromo-5-nitroaniline, which is known to undergo an intramolecular palladium-catalysed aryl amination reaction to produce benzimidazoles . It’s possible that this compound might have a similar mode of action, but this needs to be confirmed with further studies.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-nitro-5-(octyloxy)aniline involves several steps:
Acetylation of Aniline: The process begins with the addition of an acetyl group to aniline, which prevents oxidation and directs substitution to the para position.
Substitution Reactions: A second substitution occurs at the position ortho to the carbon carrying the acetamido group.
Hydrolysis: The amide function is then hydrolyzed to yield the desired 4-bromo-2-nitroaniline.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-nitro-5-(octyloxy)aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different derivatives.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Formation of 4-bromo-2-amino-5-(octyloxy)aniline.
Substitution: Formation of various substituted aniline derivatives.
Scientific Research Applications
4-Bromo-2-nitro-5-(octyloxy)aniline has several scientific research applications:
Dendrimer Synthesis and Self-Assembly: It is used in the creation of G-2 melamine-based dendrimers, which exhibit notable self-organizing behavior in solution and can self-assemble into nano-aggregates.
Electrochromic Materials: The compound is involved in the synthesis and characterization of novel electrochromic materials, which show promising applications due to their outstanding optical contrasts, high coloration efficiencies, and fast switching speeds in the near-infrared region.
Nonlinear Optics: Derivatives of this compound have been synthesized for applications in nonlinear optics, including photonics and electro-optic modulators.
Spectroscopic and Theoretical Studies: The compound has been a subject of spectroscopic and theoretical studies to understand its vibrational, geometrical, and electronic properties.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-nitroaniline: Similar in structure but lacks the octyloxy group.
2-Bromo-5-nitroaniline: Similar but with different substitution patterns on the benzene ring.
Uniqueness
4-Bromo-2-nitro-5-(octyloxy)aniline is unique due to the presence of the octyloxy group, which imparts distinct physicochemical properties and enhances its applicability in various fields such as materials science and nanotechnology.
Properties
IUPAC Name |
4-bromo-2-nitro-5-octoxyaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O3/c1-2-3-4-5-6-7-8-20-14-10-12(16)13(17(18)19)9-11(14)15/h9-10H,2-8,16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZPTCBPSUTRHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=C(C=C(C(=C1)N)[N+](=O)[O-])Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681496 |
Source
|
Record name | 4-Bromo-2-nitro-5-(octyloxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1255574-47-0 |
Source
|
Record name | Benzenamine, 4-bromo-2-nitro-5-(octyloxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1255574-47-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-nitro-5-(octyloxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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